5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide
Description
5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide is a brominated aromatic compound featuring a benzene core substituted with a methyl group at position 2, a bromine atom at position 5, and a carboximidamide group at position 1 with an N'-hydroxy modification. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly as a precursor for antagonists or enzyme inhibitors.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
GCYOLTOADFJGCL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary depending on the desired purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
While information on the specific applications of "5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide" is limited, research on structurally similar compounds and related chemical principles can provide insights.
Similar Compounds and Potential Applications
- 5-Bromo-N'-hydroxy-2-methoxybenzenecarboximidamide: This compound shares a similar structure with the target compound, with a methoxy group replacing the methyl group . While specific applications for this compound aren't detailed in the search results, its existence suggests a broader interest in this class of chemical structures .
- 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide: This compound has potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also used as a building block for synthesizing complex molecules, in the study of enzyme inhibition and protein interactions, and in the development of advanced materials and chemical sensors.
General Applications of Related Compounds
- Anti-Tumor Activity: Research indicates the potential of Taxus × media in combating tumors . Additionally, Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, while not structurally related, represent a novel epigenetic anti-tumor target .
- Synthesis of complex molecules: 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide is used as a building block for synthesizing more complex molecules. Similarly, 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde are synthesized using bromination methods, highlighting the role of brominated compounds in chemical synthesis .
- Enzyme Interaction: 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide can act as an inhibitor or activator of specific enzymes, with its ability to form hydrogen bonds enhancing its binding affinity to enzyme active sites.
- Protein Binding: Halogen atoms like bromine can participate in hydrophobic interactions, which are crucial for binding to protein targets and altering protein conformation and function.
- Metal-Organic Frameworks (MOFs): Metal-organic frameworks with tailored modules can be applied for luminescent sensing . Although not directly related to the target compound, this highlights the broader applications of metal-organic chemistry in sensing and materials science .
Mechanism of Action
The mechanism by which 5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical and structural attributes of 5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide and its analogs:
Key Observations :
- Core Structure : Pyridine-based analogs (e.g., compound 20) exhibit lower molecular weights (~216 g/mol) compared to benzene derivatives due to reduced carbon content. The benzodithiazine derivative (compound 8) has the highest molecular weight (~475 g/mol), attributed to sulfur inclusion and complex heterocycles .
- Melting Points : Pyridine derivatives (151–152°C) melt at lower temperatures than benzene analogs, likely due to reduced π-stacking. The benzodithiazine derivative’s high melting point (330–331°C) reflects enhanced rigidity and intermolecular interactions .
- Substituent Effects : Fluorine substitution (compound in ) may enhance electronegativity and binding affinity, while isoxazole moieties (compound 75) introduce steric bulk and metabolic stability .
Biological Activity
5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H9BrN2O
- Molecular Weight : 229.07 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a bromine atom and a hydroxyl group, which are crucial for its biological activity.
Synthesis
The synthesis of 5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide typically involves several steps, including:
- Bromination of 2-methylbenzenamine.
- Hydroxylation to introduce the N'-hydroxy group.
- Formation of the carboximidamide through reaction with appropriate reagents.
Biological Activity
Recent studies have highlighted several biological activities associated with 5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis.
"The compound showed a marked decrease in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent" .
Antimicrobial Activity
5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide has also been evaluated for its antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed as an antimicrobial agent.
The biological activity of 5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The hydroxyl group may interact with key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may affect pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A recent study assessed the anticancer properties of the compound using various human cancer cell lines, revealing significant growth inhibition and induction of apoptosis .
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial potential against common pathogens, demonstrating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
